Ethyl 5-iodo-2-oxoindoline-7-carboxylate
Description
Ethyl 5-iodo-2-oxoindoline-7-carboxylate is a halogenated indoline derivative featuring a 2-oxoindoline core substituted with an iodine atom at position 5 and an ethyl ester group at position 5. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive indole and indoline derivatives.
Properties
Molecular Formula |
C11H10INO3 |
|---|---|
Molecular Weight |
331.11 g/mol |
IUPAC Name |
ethyl 5-iodo-2-oxo-1,3-dihydroindole-7-carboxylate |
InChI |
InChI=1S/C11H10INO3/c1-2-16-11(15)8-5-7(12)3-6-4-9(14)13-10(6)8/h3,5H,2,4H2,1H3,(H,13,14) |
InChI Key |
YBYKWPBOAOJKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=C1NC(=O)C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-2-oxoindoline-7-carboxylate typically involves the iodination of an indoline precursor followed by esterification. One common method includes the reaction of 5-iodoindoline-2,3-dione with ethanol in the presence of a suitable catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodo-2-oxoindoline-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The indoline core can be oxidized to form indole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 5-substituted indoline derivatives.
Reduction: Formation of 2-hydroxyindoline derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Scientific Research Applications
Ethyl 5-iodo-2-oxoindoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-iodo-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with caspases, which are involved in apoptosis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s closest analogs differ in substituent positions, halogen types, or functional groups. Key comparisons include:
Ethyl 7-nitro-1H-indole-2-carboxylate (CAS 6960-46-9)
- Structure : Nitro group at position 7 (vs. iodine at position 5 in the target compound) and an indole core (vs. 2-oxoindoline).
- Similarity : 0.93 (structural similarity score) .
- Impact: The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions.
Methyl 2-oxoindoline-7-carboxylate (CAS 380427-39-4)
- Structure: Methyl ester at position 7 (vs.
- Similarity : 0.85 .
- Impact : The smaller methyl ester reduces steric hindrance and may lower lipophilicity compared to the ethyl ester.
Ethyl 5-methylindole-2-carboxylate (CAS 16382-15-3)
- Structure : Methyl group at position 5 (vs. iodine) and indole core (vs. 2-oxoindoline).
- Similarity : 0.83 .
- Impact : The methyl group offers minimal steric or electronic effects compared to iodine, limiting applications in heavy-metal-mediated reactions.
Physical and Chemical Properties
Comparative data for key analogs (Table 1):
*Calculated based on formula C₁₁H₁₀INO₃.
Key Observations :
- Halogen vs. Nitro : Iodo-substituted derivatives (e.g., the target compound) are heavier and more polarizable than nitro analogs, influencing crystallinity and intermolecular interactions .
- Ester Chain Length : Ethyl esters generally confer higher lipophilicity than methyl esters, affecting solubility and membrane permeability .
Data Tables
Table 2: Melting Points of Related Indole/Indoline Carboxylates
| Compound | Melting Point (°C) | Source |
|---|---|---|
| Indole-5-carboxylic acid | 208–210 | |
| Indole-6-carboxylic acid | 256–259 | |
| Ethyl indole-2-carboxylate | Not reported |
Note: Direct melting point data for this compound is unavailable in the provided evidence, but trends suggest higher melting points for halogenated derivatives due to increased molecular symmetry and polarity.
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